Product packaging for Urea, N-(ethoxymethyl)-N'-phenyl-(Cat. No.:CAS No. 96236-74-7)

Urea, N-(ethoxymethyl)-N'-phenyl-

Cat. No.: B14342236
CAS No.: 96236-74-7
M. Wt: 194.23 g/mol
InChI Key: UULIDTWMMQWWIC-UHFFFAOYSA-N
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Description

Urea, N-(ethoxymethyl)-N'-phenyl- is a synthetic urea derivative designed for research and development purposes. Urea-based compounds are considered a privileged scaffold in medicinal chemistry due to their versatile molecular interactions and tunable physicochemical properties . They are frequently investigated as key structural components in potential therapeutic agents, with significant research interest in their application as kinase inhibitors for oncology research . The mechanism of action for urea derivatives can vary widely based on their specific substituents. Some function as enzyme inhibitors, where electronegative atoms on the pharmacophore may interact with active sites, such as by chelating metal ions in enzymes like urease . The ethoxymethyl and phenyl substituents on the urea core of this compound are likely to influence its binding affinity, selectivity, and metabolic stability, making it a valuable building block for constructing compound libraries or optimizing lead molecules in drug discovery campaigns. This product is intended for in-vitro research applications only in controlled laboratory environments. It is not classified as a medicine or drug and is strictly for Research Use Only. It is not approved for diagnostic or therapeutic use, and any form of introduction into humans or animals is prohibited by law.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B14342236 Urea, N-(ethoxymethyl)-N'-phenyl- CAS No. 96236-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96236-74-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(ethoxymethyl)-3-phenylurea

InChI

InChI=1S/C10H14N2O2/c1-2-14-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)

InChI Key

UULIDTWMMQWWIC-UHFFFAOYSA-N

Canonical SMILES

CCOCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Ii. Synthetic Methodologies for N Ethoxymethyl N Phenylurea and Its Analogues

Strategies for the Formation of the Urea (B33335) Backbone

The core urea structure (R-NH-CO-NH-R') is typically assembled through reactions that form the central carbonyl-nitrogen bonds. The choice of strategy depends on factors like the desired substitution pattern, substrate availability, and reaction conditions.

Nucleophilic Addition of Amines to Isocyanates

A primary and direct method for forming the urea linkage is the nucleophilic addition of an amine to an isocyanate. commonorganicchemistry.com This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent without the need for a base. commonorganicchemistry.com The isocyanate, containing an electrophilic carbon atom, readily reacts with the nucleophilic amine.

For the synthesis of N-substituted ureas, this method is considered one of the most facile and safe approaches, particularly for commercial production. rsc.org Research has demonstrated the development of a simple, mild, and efficient method for synthesizing N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This approach allows for the synthesis of a variety of ureas in good to excellent yields with high purity. rsc.org

The reaction of an amine with an isocyanate is a versatile method for creating both symmetrical and asymmetrical ureas. commonorganicchemistry.com For instance, reacting phenyl isocyanate with N-methylaminoacetic acid in an aqueous solution of sodium hydroxide (B78521) yields N-methyl-N-carboxymethyl-N'-phenylurea. prepchem.com

Table 1: Examples of Urea Synthesis via Nucleophilic Addition

Reactant 1Reactant 2Solvent/ConditionsProductReference
AmineIsocyanateDMF, THF, or DCM at RTUrea commonorganicchemistry.com
Aniline (B41778)Potassium IsocyanateWater, HCl (activator)Phenylurea rsc.orgrsc.org
Phenyl IsocyanateN-methylaminoacetic acidWater, NaOHN-methyl-N-carboxymethyl-N'-phenylurea prepchem.com

Two-Step Sequential Functionalization for Asymmetric Ureas

The synthesis of asymmetrically substituted ureas like N-(ethoxymethyl)-N'-phenylurea often necessitates a sequential, multi-step approach to ensure the introduction of different substituents on the two nitrogen atoms.

One such strategy involves the in-situ generation of an isocyanate from a protected amine, followed by reaction with a second, different amine. A continuous-flow system using two sequential microreactors has been developed for the synthesis of nonsymmetrically substituted ureas starting from tert-butoxycarbonyl (Boc) protected amines. researchgate.net This method allows for short reaction times under mild conditions. researchgate.net In-line FT-IR spectroscopy can be used to monitor the formation of the isocyanate intermediate, enabling precise control over the reaction. researchgate.net

Another versatile one-pot, two-step synthesis involves generating acyl isocyanates from primary amides using oxalyl chloride. organic-chemistry.org These reactive intermediates can then be treated with a wide range of nucleophiles, including amines, to form unsymmetrical ureas. organic-chemistry.org This method is efficient, utilizing readily available starting materials and yielding high-purity products. organic-chemistry.org Similarly, hypervalent iodine reagents like PhI(OAc)₂ can mediate the coupling of primary benzamides with various amines under mild, metal-free conditions to produce unsymmetrical ureas, a method also suitable for late-stage functionalization of complex molecules. mdpi.com

Enzymatic sequential reactions have also been explored. For example, layer-by-layer self-assembly of arginase and urease has been used to create a system for the two-step decomposition of L-arginine to urea and then ammonia, demonstrating the principle of sequential catalytic reactions. doi.org

Introduction and Manipulation of the Ethoxymethyl Moiety

Alkylation and Etherification Reactions

The introduction of the ethoxymethyl group onto the urea nitrogen can be achieved through alkylation or etherification reactions. A foundational method for introducing such alkoxymethyl groups is the Mannich-type condensation. This reaction involves the condensation of a urea (in this case, phenylurea) with formaldehyde (B43269) and an alcohol (ethanol) under acidic conditions, such as in trifluoroacetic acid, to yield the N-(ethoxymethyl)-N'-phenylurea. The mechanism proceeds through the acid-catalyzed activation of formaldehyde, which is then attacked by the nucleophilic nitrogen of the urea. Subsequent reaction with ethanol (B145695) forms the desired ethoxymethyl substituent.

General etherification methods can also be applied. For example, alcohols can be coupled with unactivated tertiary alkyl bromides in a reaction catalyzed by zinc triflate (Zn(OTf)₂), providing a route to sterically hindered ethers. organic-chemistry.org Another approach involves the reaction of allylic acetates with alcohols in the presence of a nickel(0) triethyl phosphite (B83602) complex to produce ethers. organic-chemistry.org While not directly applied to N-(ethoxymethyl)-N'-phenylurea in the cited literature, these principles of ether formation are fundamental in synthetic organic chemistry.

Phenyl Group Incorporation and Functionalization

The phenyl group is another defining feature of the molecule, and its incorporation is typically achieved using a phenyl-containing reagent.

Reactions Involving Phenyl Isocyanates

Phenyl isocyanate is a common and highly effective precursor for introducing the N'-phenylurea moiety. prepchem.com The reaction involves the direct addition of a suitable amine to phenyl isocyanate. For the synthesis of N-(ethoxymethyl)-N'-phenylurea, this would involve the reaction of ethoxymethylamine with phenyl isocyanate.

The reactivity of phenyl isocyanate allows it to react with a wide array of nucleophiles. nih.gov Phenyl isocyanate itself can be generated from the reaction of an appropriate amine, like aniline, with a phosgene (B1210022) equivalent such as triphosgene. asianpubs.org This process is typically carried out under moisture-free conditions. asianpubs.org

The thermal decomposition of 1,3-diphenyl urea can also produce phenyl isocyanate and aniline at elevated temperatures, though this is more relevant to recycling processes than de novo synthesis. mdpi.com The reactivity of phenyl isocyanate is such that it can undergo various side reactions, including dimerization, trimerization, or reaction with water, which must be controlled to ensure high yields of the desired urea product. mdpi.com

Table 2: Synthesis and Reactions of Phenyl Isocyanate

Reaction TypeReactantsConditionsProduct/IntermediateReference
Isocyanate FormationAmine, TriphosgeneDichloromethane, refluxIsocyanate asianpubs.org
Urea FormationPhenyl Isocyanate, AmineMeCN, 70°C, MWN,N'-disubstituted urea beilstein-journals.org
Thermal Decomposition1,3-Diphenyl Urea>350°C, gas phasePhenyl Isocyanate, Aniline mdpi.com

Post-Formation Aromatic Functionalization

The direct functionalization of the phenyl ring in N-(ethoxymethyl)-N'-phenylurea after the urea formation is a powerful strategy for introducing molecular diversity. A key approach to achieve this with high regioselectivity is through directed ortho-metalation (DoM) . In this methodology, a functional group on the aromatic ring directs the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a wide range of electrophiles to introduce new substituents.

The urea moiety, particularly the amide and carbamate-like functionalities within the N-(ethoxymethyl)-N'-phenylurea structure, can act as an effective directed metalation group (DMG). baranlab.orguwindsor.caorganic-chemistry.orgwikipedia.orgharvard.edu The Lewis basic heteroatoms (oxygen and nitrogen) in the urea group coordinate to the lithium cation of the organolithium base, positioning the base to abstract a proton from the adjacent ortho-carbon of the phenyl ring. baranlab.orgwikipedia.org This pre-coordination complex enhances the kinetic acidity of the ortho-protons, ensuring high regioselectivity.

Table 1: Directed ortho-Metalation of Phenylurea Derivatives

Directing Group (on Phenyl Ring)BaseElectrophile (E+)Product (Major Isomer)
-NH-CO-N(CH₃)₂n-BuLi/TMEDA(CH₃)₂S₂2-(Methylthio)-N,N-dimethyl-N'-phenylurea
-O-CO-N(C₂H₅)₂sec-BuLi/TMEDAI₂2-Iodo-N,N-diethylphenyl carbamate
-NH-CO-NH-Rt-BuLiSi(CH₃)₃ClN-(2-(Trimethylsilyl)phenyl)-N'-alkylurea

This table presents representative examples of directed ortho-metalation on phenylurea-related structures, illustrating the principle applicable to N-(ethoxymethyl)-N'-phenylurea.

This strategy of late-stage functionalization (LSF) is of significant interest as it allows for the rapid diversification of a common intermediate, which is a core principle in medicinal chemistry and materials science for exploring structure-activity relationships. nih.govnih.gov

Synthesis of Complex Molecules Featuring the N-(ethoxymethyl)-N'-phenylurea Scaffold

The N-(ethoxymethyl)-N'-phenylurea motif is not only a substrate for functionalization but also a key component in the synthesis of more elaborate molecules. Its incorporation can be achieved through various synthetic designs, including multi-step sequences and convergent or divergent approaches.

Multi-step Synthetic Sequences

In a linear, multi-step synthesis, the N-(ethoxymethyl)-N'-phenylurea unit can be introduced at an early stage, followed by a series of reactions to build up the complexity of the molecule. For instance, a molecule containing the N-(ethoxymethyl)-N'-phenylurea core could undergo a sequence of reactions such as cross-coupling, cyclization, or other functional group transformations on a different part of the molecule to reach a complex target. While specific examples detailing extensive multi-step syntheses starting from N-(ethoxymethyl)-N'-phenylurea are not prevalent in readily available literature, the principles of such sequences are fundamental in organic synthesis. researchgate.net

Convergent and Divergent Synthetic Approaches

More advanced synthetic strategies, such as convergent and divergent synthesis, offer greater efficiency and diversity in the construction of complex molecules containing the N-(ethoxymethyl)-N'-phenylurea scaffold.

Conversely, a divergent synthesis begins with a common starting material, such as a functionalized N-(ethoxymethyl)-N'-phenylurea derivative, which is then subjected to a variety of reaction conditions or reacted with different partners to produce a library of structurally diverse compounds. This strategy is particularly powerful for the rapid generation of analogues for biological screening. nih.gov For example, an ortho-functionalized N-(ethoxymethyl)-N'-phenylurea, prepared via DoM, could serve as a versatile intermediate that is elaborated into a range of different heterocyclic systems or other complex structures.

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

StrategyDescriptionAdvantages
Convergent Independent synthesis of fragments followed by late-stage coupling.Higher overall yield, easier purification of intermediates, allows for parallel synthesis of fragments.
Divergent A common intermediate is transformed into a library of diverse products.Rapid generation of molecular diversity, efficient exploration of structure-activity relationships.

The application of these synthetic methodologies to the N-(ethoxymethyl)-N'-phenylurea core underscores its importance as a versatile platform for the development of novel and complex chemical entities.

Iv. Advanced Analytical and Spectroscopic Characterization of N Ethoxymethyl N Phenylurea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including N-substituted ureas. It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton and Carbon-13 NMR are fundamental for confirming the identity and purity of N-(ethoxymethyl)-N'-phenylurea and its derivatives.

¹H NMR: The proton NMR spectrum of a typical N'-phenylurea derivative exhibits characteristic signals. For instance, in phenylurea, the protons on the phenyl group appear in the aromatic region (around 6.9-7.4 ppm), while the amine protons (NH and NH₂) show distinct resonances that can be influenced by the solvent and concentration. chemicalbook.com The introduction of an ethoxymethyl group at the N-position would introduce new signals corresponding to the ethoxy (-OCH₂CH₃) and methylene (B1212753) (-NCH₂O-) protons. The chemical shifts of these protons provide valuable information about their connectivity within the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For phenylurea, the carbonyl carbon (C=O) typically resonates around 157 ppm, while the aromatic carbons appear in the 118-140 ppm range. chemicalbook.com In N-(ethoxymethyl)-N'-phenylurea, additional signals for the ethoxymethyl group's carbons would be observed, further confirming the structure.

The precise chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are crucial for the unambiguous structural elucidation of these urea (B33335) derivatives.

Interactive Data Table: Representative NMR Data for Phenylurea

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the parent compound, phenylurea, in DMSO-d₆. The introduction of an N-(ethoxymethyl) group would alter these shifts and introduce new signals.

Nucleus Assignment Chemical Shift (ppm)
¹HNH~8.5
¹HPhenyl-H (ortho)~7.4
¹HPhenyl-H (meta)~7.2
¹HPhenyl-H (para)~6.9
¹HNH₂~5.9
¹³CC=O~157
¹³CPhenyl-C (ipso)~140
¹³CPhenyl-C (meta)~129
¹³CPhenyl-C (para)~121
¹³CPhenyl-C (ortho)~118

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

For more complex derivatives of N-(ethoxymethyl)-N'-phenylurea, particularly those with stereocenters or restricted bond rotation, advanced NMR techniques are employed to determine their stereochemistry. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximity of protons, which helps in assigning relative stereochemistry.

Furthermore, conformational studies of N-alkyl-N'-aryl ureas have shown that the substitution pattern significantly influences the conformational preferences of the molecule. nih.govresearchgate.net These conformations, such as syn and anti arrangements relative to the urea carbonyl group, can be investigated using a combination of NMR experiments and computational modeling.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of N-(ethoxymethyl)-N'-phenylurea and its derivatives. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confidently confirm the molecular composition of a newly synthesized compound. This technique is particularly valuable in distinguishing between isomers or compounds with very similar nominal masses.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govkcasbio.com This method is exceptionally well-suited for the analysis of complex mixtures containing N-(ethoxymethyl)-N'-phenylurea and its metabolites or degradation products. nih.govnih.gov

The process involves:

Chromatographic Separation: The sample mixture is first injected into a liquid chromatograph, where the individual components are separated based on their physicochemical properties (e.g., polarity).

Ionization: As the separated components elute from the chromatography column, they are ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

First Mass Analysis (MS1): The resulting ions are then guided into the first mass analyzer, which selects ions of a specific mass-to-charge ratio (precursor ions).

Fragmentation: The selected precursor ions are fragmented into smaller product ions in a collision cell.

Second Mass Analysis (MS2): The product ions are then analyzed in a second mass analyzer, generating a fragmentation spectrum.

This fragmentation pattern is characteristic of the precursor ion and can be used for structural elucidation and highly selective quantification. LC-MS/MS is widely used in metabolomics and environmental analysis to detect and quantify trace levels of compounds in complex matrices like biological fluids or environmental samples. researchgate.netsemanticscholar.org

Chromatographic Separations

Chromatographic techniques are fundamental for the purification and analysis of N-(ethoxymethyl)-N'-phenylurea and its derivatives. High-performance liquid chromatography (HPLC) is the most commonly employed method for this purpose. mdpi.comillinois.edu

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving optimal separation. For phenylurea herbicides and related compounds, reversed-phase HPLC with a C18 column is frequently used. nih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

The development of a robust HPLC method involves optimizing several parameters, including:

The composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol).

The pH of the mobile phase.

The flow rate.

The column temperature.

By carefully adjusting these parameters, a high degree of separation can be achieved, allowing for the accurate quantification and isolation of N-(ethoxymethyl)-N'-phenylurea and its related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and separation of N-(ethoxymethyl)-N'-phenylurea and its derivatives, particularly within complex matrices. ipinnovative.com Due to the thermal instability of many phenylurea compounds, which makes them unsuitable for gas chromatography, HPLC is the method of choice. newpaltz.k12.ny.us The technique's versatility allows for various modes of separation, with reversed-phase (RP-HPLC) being the most common approach for these analytes. ipinnovative.comsemanticscholar.org

In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. The most widely used stationary phases are silica-based particles chemically bonded with alkyl chains, such as octadecyl (C18) or octyl (C8) groups. semanticscholar.org High carbon-load C18 columns are often selected as they provide excellent retention and selectivity for phenylurea compounds. newpaltz.k12.ny.us To ensure comprehensive analysis and confirmation of peak identity, regulatory methods like the US EPA Method 532 mandate the use of two columns with dissimilar stationary phases. newpaltz.k12.ny.us A common combination involves a primary C18 column and a secondary or confirmation column, such as one with a cyanopropyl (CN) stationary phase, which offers a different elution order and confirms the separation. newpaltz.k12.ny.us

The mobile phase composition is a critical parameter for achieving optimal separation. Typically, mixtures of water with organic modifiers like acetonitrile or methanol (B129727) are employed. semanticscholar.org The separation can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition varies over time) to achieve better resolution, especially for complex mixtures of derivatives. semanticscholar.org For instance, an acetonitrile/water mixture is a common mobile phase for separating phenyl-containing compounds. st-andrews.ac.uk To improve peak shape and reduce tailing, which can be caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support, additives like triethylamine (B128534) (TEA) can be incorporated into the mobile phase. st-andrews.ac.uk

Detection of N-(ethoxymethyl)-N'-phenylurea and its derivatives is most commonly achieved using a UV detector, as the phenylurea chromophore absorbs UV light. newpaltz.k12.ny.us For enhanced sensitivity and selectivity, especially at trace levels, photochemically-induced fluorescence detection can be employed. This involves a post-column photoreactor that converts the non-fluorescent phenylurea compounds into fluorescent derivatives, which are then detected by a fluorescence detector. nih.gov

The table below summarizes typical HPLC conditions used for the analysis of phenylurea derivatives, which are applicable to N-(ethoxymethyl)-N'-phenylurea.

Interactive Table 1: HPLC Parameters for Phenylurea Derivative Analysis

Parameter Description Common Settings Rationale/Benefit
Stationary Phase The solid material inside the column that interacts with the analytes. C18 (Octadecyl), Cyano (CN), Phenyl C18 offers high retention for non-polar compounds. newpaltz.k12.ny.us CN and Phenyl phases provide alternative selectivity. newpaltz.k12.ny.usst-andrews.ac.uk
Mobile Phase The solvent that moves the analytes through the column. Acetonitrile/Water, Methanol/Water These solvents are polar and effectively elute phenylurea compounds in reversed-phase mode. semanticscholar.org
Elution Mode The method of passing the mobile phase through the column. Isocratic or Gradient Gradient elution is often preferred for separating mixtures with a wide range of polarities. semanticscholar.org
Detector The component that measures the analytes as they exit the column. UV-Vis, Photodiode Array (PDA), Fluorescence (FLD) UV detection is standard for aromatic compounds. newpaltz.k12.ny.us FLD with photochemical derivatization offers higher sensitivity. nih.gov
Mobile Phase pH The acidity or basicity of the mobile phase. Buffered (e.g., pH 7 phosphate (B84403) buffer) pH control can influence the ionization state of analytes and silanol groups, affecting retention and peak shape. nih.gov

| Additives | Chemicals added to the mobile phase to improve separation. | Triethylamine (TEA) | TEA is a silanol-masking agent used to reduce peak tailing for basic compounds. st-andrews.ac.uk |

Chiroptical Spectroscopy in Optically Active Derivatives

When N-(ethoxymethyl)-N'-phenylurea is modified to contain one or more stereogenic centers, it becomes optically active. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for probing the three-dimensional structure and determining the absolute configuration of these chiral derivatives.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. ru.nl VCD offers several advantages over CD for stereochemical analysis. The infrared spectrum contains a multitude of bands corresponding to specific vibrational modes (e.g., C=O stretch, N-H bend, C-O stretch), providing a rich and detailed fingerprint of the molecule's structure. mdpi.com

VCD is exceptionally sensitive to the local stereochemistry around a specific functional group. This allows for the separate assignment of multiple chirality centers within a molecule, a task that can be challenging with CD or optical rotation alone. mdpi.com For a chiral derivative of N-(ethoxymethyl)-N'-phenylurea, characteristic VCD signals would arise from vibrations of the urea backbone, the ethoxymethyl group, and the phenyl ring, all influenced by the chiral environment. For example, studies on other chiral molecules have shown that VCD signals in the 1500-1450 cm⁻¹ range can be characteristic of C-H deformation vibrations near a stereocenter, while signals around 1250 cm⁻¹ can also be governed by the absolute configuration of a nearby ring structure. mdpi.com

The combination of experimental VCD spectra with quantum chemical calculations (e.g., Density Functional Theory, DFT) is a robust methodology for unambiguously determining the absolute configuration of a chiral molecule. mdpi.com By comparing the experimental spectrum to the calculated spectra of the possible enantiomers, a confident assignment can be made. This approach has proven successful in distinguishing between epimers and other stereoisomers where techniques like CD were inconclusive. mdpi.com

The table below outlines the principles and applications of CD and VCD for the analysis of optically active N-(ethoxymethyl)-N'-phenylurea derivatives.

Interactive Table 2: Principles of Chiroptical Spectroscopy for Chiral Phenylurea Derivatives

Technique Spectral Region Molecular Process Information Obtained Application for Chiral Derivatives
Circular Dichroism (CD) UV-Visible (approx. 200-400 nm) Electronic Transitions (π→π* of phenyl group) Secondary structure, electronic environment of chromophores, absolute configuration. Probing the chiral environment around the phenyl chromophore. nih.gov

| Vibrational Circular Dichroism (VCD) | Infrared (approx. 4000-700 cm⁻¹) | Molecular Vibrations (C=O, N-H, C-O stretches and bends) | Detailed 3D structure, conformation, and unambiguous absolute configuration of stereocenters. ru.nl | Distinguishing between stereoisomers and assigning the absolute configuration by analyzing specific vibrational bands. mdpi.com |

V. Theoretical and Computational Chemistry Approaches to N Ethoxymethyl N Phenylurea

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to modern chemical research. nies.go.jp Methods ranging from semi-empirical approaches like PM6 to more rigorous Density Functional Theory (DFT) are employed to determine the molecule's preferred three-dimensional structure and intrinsic electronic properties.

The first step in the computational study of N-(ethoxymethyl)-N'-phenylurea is to determine its most stable three-dimensional arrangement, or conformation. This process, known as geometry optimization, seeks the lowest energy state on the potential energy surface. For a flexible molecule like N-(ethoxymethyl)-N'-phenylurea, this involves a conformational analysis where rotations around key single bonds—such as the Phenyl-N, N-C(O), and O-CH2 bonds—are systematically explored. The resulting energy-minimized structure represents the most probable conformation of the molecule in a vacuum. The stability of different conformers is crucial as it dictates how the molecule will interact with its environment, including biological receptors.

Interactive Table: Hypothetical Conformational Analysis of N-(ethoxymethyl)-N'-phenylurea This table illustrates the type of data generated during a conformational analysis, showing how relative energy changes with the rotation of key chemical bonds (dihedral angles).

Conformer IDDihedral Angle 1 (C1-N1-C(O)-N2)Dihedral Angle 2 (N1-C(O)-N2-C_ethoxy)Relative Energy (kcal/mol)
1178.5°5.2°0.00 (Global Minimum)
210.1°175.3°2.5
3175.0°181.1°1.8
4-8.5°3.1°3.1

With an optimized geometry, quantum chemical calculations can reveal detailed information about the electronic structure of N-(ethoxymethyl)-N'-phenylurea. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors).

These calculations are also used to predict spectroscopic properties. For instance, the vibrational frequencies from a frequency calculation can be correlated with experimental Infrared (IR) spectra, while calculated nuclear shielding constants can be compared with experimental Nuclear Magnetic Resonance (NMR) chemical shifts. nies.go.jp This comparison serves as a crucial validation step for the computed molecular structure.

Interactive Table: Predicted Electronic and Spectroscopic Data for N-(ethoxymethyl)-N'-phenylurea This table shows examples of data that would be generated from electronic structure and spectroscopic calculations.

PropertyCalculated ValueExperimental Value (Hypothetical)
HOMO Energy-6.5 eVN/A
LUMO Energy-0.8 eVN/A
HOMO-LUMO Gap5.7 eVN/A
IR Frequency (C=O stretch)1675 cm⁻¹1660 cm⁻¹
¹H NMR Shift (N-H proton)8.5 ppm8.3 ppm

Molecular Modeling and Simulation

Building upon the quantum mechanical description of a single molecule, molecular modeling and simulation techniques explore the interactions and dynamic behavior of N-(ethoxymethyl)-N'-phenylurea in complex environments.

Given that phenylurea compounds are widely used as herbicides, a primary application of molecular modeling is to study their interaction with their biological target. Phenylurea herbicides are known to function by inhibiting photosynthesis. researchgate.netwssa.net Their specific target is the D1 protein within the Photosystem II (PSII) complex in plants, where they block electron transport by competing with the native plastoquinone (B1678516) for its binding site (the Q_B niche). nih.govresearchgate.netumn.edu

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein. nih.gov In a typical study, the optimized structure of N-(ethoxymethyl)-N'-phenylurea would be docked into the Q_B binding site of the D1 protein. The docking algorithm samples numerous possible orientations and conformations of the ligand within the site, calculating a score (e.g., binding affinity in kcal/mol) for each pose. This analysis can identify key intermolecular interactions, such as hydrogen bonds between the urea (B33335) group and amino acid residues like serine or histidine, and hydrophobic interactions between the phenyl ring and nonpolar residues in the binding pocket.

Interactive Table: Hypothetical Docking Results of N-(ethoxymethyl)-N'-phenylurea with D1 Protein This table illustrates the potential interactions between the compound and the amino acid residues in the active site of its target protein.

Interacting Residue in D1 ProteinAtom/Group in LigandInteraction TypeDistance (Å)
Ser264Carbonyl Oxygen (C=O)Hydrogen Bond2.9
His215Amide Hydrogen (N-H)Hydrogen Bond3.1
Phe255Phenyl RingPi-Pi Stacking4.5
Val249Ethoxy GroupHydrophobic3.8
Overall Binding Affinity N/A -8.2 kcal/mol N/A

Molecular Dynamics (MD) simulations are used to study how a molecule and its surroundings behave over time. An MD simulation of N-(ethoxymethyl)-N'-phenylurea in an aqueous solution, for example, could predict its solvation properties and the stability of its conformation in a polar environment. This is relevant for understanding its environmental fate and transport. Similarly, simulating the molecule near a model lipid bilayer can provide insights into its ability to permeate cell membranes, a critical step for reaching its target site within the plant chloroplasts. umn.edu These simulations track the motions of all atoms over time, providing a dynamic picture of the molecule's interactions and conformational flexibility.

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Computational methods are invaluable for establishing structure-activity relationships (SAR), which correlate a molecule's structural features with its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to build models that can predict the activity of novel compounds. nih.govnih.gov

For N-(ethoxymethyl)-N'-phenylurea, a QSAR study would involve creating a dataset of analogous phenylurea compounds with known herbicidal activities (e.g., IC₅₀ values for PSII inhibition). For each compound in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic properties: Dipole moment, HOMO/LUMO energies.

Topological indices: Descriptors of molecular size, shape, and branching.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed biological activity. nih.gov Such a model can reveal that, for instance, increasing the lipophilicity of the phenyl ring substituents enhances herbicidal potency. This knowledge is then used to guide the rational design of new, more effective herbicide candidates before undertaking their chemical synthesis.

Interactive Table: Illustrative Data for a QSAR Study of Phenylurea Derivatives This table shows a hypothetical set of compounds and their calculated properties that would be used to build a QSAR model.

CompoundR-Group (on Phenyl Ring)cLogP (Descriptor 1)Polar Surface Area (Descriptor 2)Predicted IC₅₀ (µM)
N-(ethoxymethyl)-N'-phenylureaH2.149.81.50
Analog 14-Chloro2.849.80.75
Analog 24-Methyl2.649.81.10
Analog 34-Nitro1.995.62.10

Vi. Environmental Chemistry and Degradation Studies of Phenylurea Based Compounds

Environmental Fate and Persistence

The persistence of phenylurea compounds in the environment is governed by their susceptibility to various degradation processes. These processes are influenced by the chemical structure of the compound and the characteristics of the environmental matrix. nih.gov

The degradation of phenylurea herbicides in soil and water is primarily a microbial process. oup.comoup.com Abiotic degradation, such as chemical hydrolysis, is generally slow under typical environmental pH and temperature conditions, though photodegradation can occur when these compounds are exposed to sunlight. oup.com

The degradation kinetics of many phenylurea herbicides, such as isoproturon (B30282), have been shown to follow first-order models. ekb.eg The half-life (DT50) of these compounds can vary significantly depending on soil type and conditions. For instance, laboratory studies have shown that the degradation of some phenylureas is faster in soils with a history of herbicide application, suggesting an adaptation of the microbial community. researchgate.netnih.gov The initial N-demethylation step is often considered a rate-limiting factor in the complete mineralization of these compounds. nih.gov

General degradation pathways for phenylurea herbicides typically involve two main routes:

Sequential N-dealkylation: This involves the stepwise removal of alkyl groups from the urea (B33335) nitrogen atoms. oup.comoup.com

Hydrolysis: The urea bridge is cleaved, leading to the formation of corresponding aniline (B41778) derivatives. oup.comoup.com

For example, the degradation of diuron (B1670789) can produce metabolites like N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and N-(3,4-dichlorophenyl)urea (DCPU), eventually leading to 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov These aniline metabolites can be more toxic than the parent compounds. nih.govnih.gov

Table 1: Degradation Kinetics of Selected Phenylurea Herbicides in Soil

HerbicideHalf-life (DT50) in daysDegradation Rate Constant (k)Notes
IsoproturonVaries (e.g., 20 days for 6% mineralization in one study)-N-demethylation is a limiting step. nih.gov
Thiobencarb10.240.068 day⁻¹Degraded faster than fenitrothion (B1672510) in sandy clay loam soil. ekb.eg
Linuron (B1675549)Disappeared completely after 1 week in treated soil-Persisted for over 4 weeks in non-treated soil. nih.govasm.org
Diuron4.7 to 0.7 days (with bioaugmentation)-Biodegradation enhanced with the addition of Ochrobactrum anthropi CD3 and HPBCD. nih.gov

Interactions with Environmental Systems

Phenylurea compounds interact with various components of the environment, notably soil microbial communities, and are frequently detected in water systems.

Long-term application of phenylurea herbicides can significantly alter the structure and metabolic potential of soil microbial communities. nih.govasm.orgnih.gov Studies using techniques like denaturing gradient gel electrophoresis (DGGE) have shown that soils with a history of herbicide treatment have different microbial community structures compared to untreated soils. researchgate.netnih.gov This can lead to a decrease in bacterial diversity. researchgate.netasm.org

The functional abilities of soil microbial communities are also affected. nih.govugent.be However, prolonged exposure can lead to the enrichment of microorganisms capable of degrading these herbicides. For example, soil with a 10-year history of linuron application showed complete degradation of the herbicide in one week, whereas no significant transformation occurred in cultures from untreated soil after four weeks. nih.govasm.org

Specific bacterial strains capable of degrading phenylurea herbicides have been isolated from contaminated soils. Arthrobacter sp. N2 has been shown to biotransform diuron, chlorotoluron, and isoproturon into their corresponding aniline metabolites. nih.govresearchgate.net Similarly, Ochrobactrum anthropi CD3 can completely remove diuron, linuron, chlorotoluron, and fluometuron (B1672900) from aqueous solutions. nih.gov Fungal strains such as Aspergillus niger and Mortierella isabellina have demonstrated the ability to further transform the aniline metabolites. nih.govresearchgate.net

Phenylurea herbicides are frequently detected in urban runoff and various water bodies due to their use in both agricultural and non-agricultural settings. oup.comca.gov Their mobility in soil, which is influenced by their water solubility and sorption characteristics, contributes to their presence in surface and groundwater. oup.comnih.gov

Monitoring studies have confirmed the presence of herbicides like diuron in urban surface waters. ca.gov For example, a study in Northern California detected diuron with a frequency of 37% (50% including trace detections). ca.gov The concentrations of these herbicides can be in the range of several to tens of micrograms per liter, which is a concern as this could lead to NDMA concentrations in drinking water exceeding risk levels after disinfection processes. rsc.orgrsc.org Various analytical methods, such as high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE), are employed for the monitoring of these compounds in water samples, allowing for detection at the ng/L level. nih.govmdpi.com

Methodologies for Environmental Monitoring and Analysis

The accurate determination of phenylurea-based compounds in environmental compartments is crucial for understanding their fate, transport, and potential ecological impact. Various analytical methodologies have been developed and refined to enable the detection and quantification of these herbicides at trace levels in complex matrices such as water, soil, and sediment. These methods typically involve a multi-step process encompassing sample collection, preparation, chromatographic separation, and detection. The choice of methodology is often dictated by the specific phenylurea compounds of interest, the nature of the environmental sample, the required detection limits, and the available instrumentation. High-performance liquid chromatography (HPLC) is frequently the separation technique of choice, as gas chromatography (GC) can be challenging for thermally labile phenylurea compounds, often requiring a derivatization step to prevent thermal degradation during analysis. doi.orgmdpi.com Detection is commonly achieved using ultraviolet (UV) detectors or, for higher sensitivity and selectivity, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net

Effective sample preparation is a critical step in the analysis of phenylurea herbicides from environmental matrices. The primary goals of this stage are to extract the target analytes from the sample, remove interfering co-extractives, and concentrate the analytes to a level suitable for instrumental analysis. The complexity of environmental samples, which contain a wide variety of organic and inorganic constituents, presents a significant challenge. These co-extracted matrix components can interfere with the quantification of phenylurea herbicides, leading to either suppression or enhancement of the analytical signal, a phenomenon known as the matrix effect. researchgate.netresearchgate.net Consequently, robust sample preparation methods are essential not only for analyte recovery but also for mitigating these matrix effects to ensure accurate and reliable results. The most common techniques employed for the extraction and cleanup of phenylurea herbicides from environmental samples are solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netnih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the preconcentration and cleanup of phenylurea herbicides from aqueous samples. nih.gov The method involves passing the water sample through a cartridge containing a solid adsorbent material that retains the analytes of interest. After the sample is loaded, interfering substances can be washed away with a specific solvent, and the target phenylurea compounds are then eluted with a small volume of an appropriate organic solvent. The choice of sorbent is crucial for achieving high recovery rates. For phenylurea herbicides, which are moderately polar, reversed-phase sorbents such as C18 (octadecyl-bonded silica) and polymeric materials are commonly used. mdpi.com Graphitized carbon black (GCB) has also been shown to be effective, particularly for more polar phenylureas. nih.gov

Research has demonstrated the effectiveness of SPE for a range of phenylurea herbicides in various water matrices. For instance, a study on the determination of phenylureas in natural waters using SPE with Carbopack B as the sorbent reported high recoveries for several compounds. nih.gov Another study successfully applied solid-phase microextraction (SPME), a variant of SPE, coupled with HPLC for the analysis of nine phenylurea herbicides in lake water, achieving good precision and low detection limits. doi.org The efficiency of the extraction can be influenced by several factors, including the sample pH, the flow rate during sample loading, and the composition of the elution solvent.

Interactive Data Table 1: Recovery of Phenylurea Herbicides from Water Samples using Solid-Phase Extraction (SPE)

CompoundMatrixSPE SorbentRecovery (%)Relative Standard Deviation (RSD) (%)Reference
MetoxuronLake WaterPDMS–DVB85-1132.4-5.9 doi.org
MonuronLake WaterPDMS–DVB85-1132.4-5.9 doi.org
ChlorotoluronLake WaterPDMS–DVB85-1132.4-5.9 doi.org
IsoproturonLake WaterPDMS–DVB85-1132.4-5.9 doi.org
MonolinuronLake WaterPDMS–DVB85-1132.4-5.9 doi.org
MetobromuronLake WaterPDMS–DVB85-1132.4-5.9 doi.org
LinuronLake WaterPDMS–DVB85-1132.4-5.9 doi.org
ChlorbromuronLake WaterPDMS–DVB85-1132.4-5.9 doi.org
DiuronRiver Water-91.2-104.11.5-5.9 nih.gov
NeburonRiver Water--- nih.gov
FenuronDistilled, Tap, River WaterPDMS-- nih.gov

PDMS–DVB: Polydimethylsiloxane–divinylbenzene

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained significant popularity for the analysis of pesticide residues in a wide variety of matrices, including soil. nih.govnih.gov It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride), followed by a cleanup step using dispersive solid-phase extraction (dSPE). In the dSPE step, an aliquot of the extract is mixed with a small amount of sorbent material to remove interfering matrix components. sigmaaldrich.com For soil analysis, common dSPE sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. weber.hu

The QuEChERS approach has been successfully applied to the determination of phenylurea herbicides in soil. researchgate.net Studies have shown that the method can provide good recoveries for a range of phenylureas, although the efficiency can be influenced by the soil properties, such as organic matter content and texture. researchgate.net For example, a study comparing the recovery of isoproturon, diuron, and linuron from different soil types using a modified QuEChERS method found that the recoveries were generally satisfactory, though some variability was observed depending on the soil composition. researchgate.net

Interactive Data Table 2: Recovery of Phenylurea Herbicides from Soil Samples using the QuEChERS Method

CompoundSoil TypeRecovery (%)Relative Standard Deviation (RSD) (%)Reference
IsoproturonVarious70.2 - 109.1< 20 researchgate.net
DiuronVarious70.2 - 109.1< 20 researchgate.net
LinuronVarious70.2 - 109.1< 20 researchgate.net
DiuronContaminated Soil88 - 115< 15 nih.gov

Matrix Effect Mitigation

The co-extraction of matrix components can significantly impact the accuracy of quantification, especially when using highly sensitive detection techniques like LC-MS/MS. researchgate.netresearchgate.net Matrix effects can cause either signal suppression or enhancement, leading to underestimation or overestimation of the analyte concentration. The extent of the matrix effect depends on the analyte, the matrix, and the chromatographic conditions. For phenylurea herbicides, matrix effects have been observed in both water and soil samples. researchgate.netresearchgate.net

Several strategies are employed to mitigate matrix effects. The most common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is free of the target analytes. This helps to compensate for the signal suppression or enhancement caused by the matrix. Another effective strategy is the use of isotopically labeled internal standards, which have similar chemical properties and chromatographic behavior to the target analytes and can therefore effectively correct for both extraction losses and matrix effects. researchgate.net

In addition to calibration strategies, the optimization of the sample cleanup step is crucial. The selection of appropriate dSPE sorbents in the QuEChERS method can significantly reduce matrix interferences. For instance, a combination of PSA and C18 is often used to remove a broad range of interfering compounds from soil extracts. weber.hu In some cases, more specific sorbents may be required depending on the nature of the matrix.

A study investigating matrix effects in the analysis of triazine, phenylurea, and chloroacetanilide herbicides in various water types (tap, river, pond, and sea water) found that samples with high conductivity (seawater) and high dissolved organic matter content (pond water) exhibited significant signal suppression. researchgate.netresearchgate.net The use of appropriate internal standards was shown to effectively minimize these matrix effects. researchgate.netresearchgate.net

Vii. Advanced Materials and Polymer Science Applications of Phenylurea Derivatives

Supramolecular Assembly and Self-Assembling Systems

The non-covalent interactions inherent to phenylurea moieties drive their spontaneous organization into well-defined, higher-order structures. This self-assembly process has been harnessed to create sophisticated supramolecular systems with controlled architectures and emergent properties.

Design and Characterization of Helical Structures from Oligo(m-phenylurea)s

Oligomers of meta-phenylurea, particularly those with N-alkylation, have been shown to adopt stable helical conformations in solution. acs.orgnih.gov These oligomeric aromatic ureas, with N,N'-dimethylated urea (B33335) bonds, exhibit a distinctive multilayered structure where the benzene (B151609) rings are connected at the meta positions. nih.gov This arrangement, based on a (cis,cis)-urea structure, leads to a dynamic helical structure with either a right-handed (all-R) or left-handed (all-S) axis of chirality. nih.gov

The design of these helical structures often involves the introduction of chiral side chains to the urea nitrogens to bias the helicity in one direction. For instance, researchers have synthesized tetraureas with chiral N-2-(methoxyethoxyethoxy)propyl groups on the central nitrogen atoms. acs.org The presence of these chiral substituents induces a preferred handedness in the helical structure, which can be observed through intense dispersion-type Circular Dichroism (CD) spectra. acs.orgnih.gov

The characterization of these helical structures relies on a combination of spectroscopic techniques and computational modeling. Vibrational Circular Dichroism (VCD) spectroscopy, particularly in the film state, has been instrumental in determining the absolute helical structure. acs.orgnih.gov Signals corresponding to carbonyl and aromatic ring vibrations show distinct positive or negative values depending on the helicity. acs.orgnih.gov These experimental findings are often corroborated by geometry optimization calculations using methods like Density Functional Theory (DFT) at the B3LYP/6-31G** level, which have shown a close similarity between the optimized conformations and structures determined by X-ray crystallography. acs.org

Oligo(m-phenylurea) Derivative Chiral Substituent Key Characterization Technique Observed Property
N-alkylated oligo(m-phenylurea)Chiral N-2-(methoxyethoxyethoxy)propyl groupCircular Dichroism (CD) SpectroscopyIntense dispersion-type spectra indicating induced handedness. acs.orgnih.gov
N-alkylated oligo(m-phenylurea)Chiral N-2-(methoxyethoxyethoxy)propyl groupVibrational Circular Dichroism (VCD) SpectroscopyDistinct signals for carbonyl and aromatic vibrations confirming absolute helical structure. acs.orgnih.gov
N-methylated oligo(m-phenylurea)None (achiral)X-ray Crystallography & DFT CalculationsHelical structure with multilayered aromatic rings. acs.org

Chiral Amplification Phenomena in Supramolecular Polymers

The sergeants-and-soldiers effect is observed when a small fraction of chiral monomers (the "sergeants") dictates the helicity of a larger population of achiral monomers (the "soldiers") within a copolymer or co-assembly. frontiersin.orgnih.govresearchgate.net This requires that the chiral sergeants are structurally similar to the achiral soldiers to allow for effective co-assembly. researchgate.net In the context of oligo(m-phenylurea)s, introducing a small percentage of a chiral oligo(m-phenylurea) into a solution of an achiral analogue could, in principle, drive the formation of helical structures with a single dominant handedness. The efficiency of this process is dependent on the cooperativity of the self-assembly process. researchgate.net

The underlying principle for these amplification phenomena is the interplay of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are central to the structure of phenylurea-based supramolecular systems. nih.gov The cooperativity of these interactions allows the chiral information from a few molecules to propagate throughout the entire supramolecular structure. researchgate.netnih.gov

Incorporation into Polymeric Networks

The ability of phenylurea moieties to form strong and specific non-covalent interactions has made them valuable for incorporation into polymeric networks. This can be achieved either through the synthesis of polymers containing urea functionalities in their backbone or by grafting phenylurea groups onto existing polymer chains.

Synthesis of Urea-Based Polymeric Materials

The synthesis of polymers containing urea linkages, known as polyureas, can be achieved through various methods. A common laboratory-scale synthesis of phenylurea itself involves the reaction of aniline (B41778) with urea, often in the presence of an acid catalyst like hydrochloric acid. orgsyn.orgchemicalbook.com This reaction can be adapted for polymerization by using difunctional anilines and ureas or by reacting diamines with diisocyanates.

A typical synthesis of phenylurea involves boiling an aqueous solution of aniline hydrochloride and urea. orgsyn.org During this process, an equilibrium is established between urea and ammonium (B1175870) cyanate, with the latter reacting with aniline hydrochloride to form phenylurea. orgsyn.org A competing reaction is the formation of the diphenylurea by-product. orgsyn.org For the synthesis of diphenylurea, a direct reaction between urea and aniline at elevated temperatures (160–180 °C) under reduced pressure can be employed. google.com

These fundamental reactions can be extended to create polymeric materials. For instance, the reaction of a diamine with a diisocyanate is a standard method for producing polyureas. By incorporating phenyl groups into the diamine or diisocyanate monomers, phenylurea moieties can be integrated into the polymer backbone, imparting the ability to form strong hydrogen-bonded networks.

Reactants Product Reaction Conditions
Aniline hydrochloride and UreaPhenylureaBoiling in aqueous solution. orgsyn.org
Aniline and UreaDiphenylurea160–180 °C, reduced pressure (30–250 mmHg). google.com
Diamine and DiisocyanatePolyurea-

Functionalization of Polymers with Phenylurea Moieties

An alternative approach to creating functional materials is the post-polymerization modification of existing polymers with phenylurea groups. This allows for the introduction of specific, non-covalent cross-linking points into a pre-formed polymer architecture.

One strategy involves the synthesis of a reactive phenylurea derivative that can be subsequently grafted onto a polymer chain. For example, a phenylurea derivative containing a reactive group, such as a chloroacetyl group, can be synthesized. iglobaljournal.com This functionalized phenylurea can then be reacted with a polymer containing complementary reactive sites, such as hydroxyl or amine groups, to form a covalent linkage.

Another approach involves the synthesis of phenylurea derivatives with a terminal functional group that can act as an initiator for polymerization or be attached to a monomer before polymerization. For instance, phenylurea derivatives can be synthesized by reacting an appropriate amine with an isocyanate. nih.gov By choosing an amine or isocyanate that also contains a polymerizable group, a monomer suitable for incorporation into a variety of polymer backbones can be created.

This functionalization imparts new properties to the host polymer, such as improved mechanical strength, thermal stability, and responsiveness to stimuli, all due to the formation of reversible hydrogen-bonded cross-links provided by the phenylurea moieties.

Viii. Future Research Directions for N Ethoxymethyl N Phenylurea

Development of Novel Synthetic Routes

The synthesis of N-(ethoxymethyl)-N'-phenylurea is currently achievable through established methods, but the development of more efficient, sustainable, and versatile synthetic routes remains a key area for future research.

One promising approach is the refinement of the Mannich-type condensation reaction . This reaction, which involves the condensation of phenylurea, formaldehyde (B43269), and ethanol (B145695), is a foundational method for producing N-alkoxymethylureas. Future research could focus on optimizing this process by exploring alternative catalysts to trifluoroacetic acid, potentially leading to higher yields and milder reaction conditions. The use of solid acid catalysts or enzymatic catalysts could enhance the sustainability of this synthesis.

Another avenue for exploration is the alkylation of N-hydroxymethyl intermediates . This strategy involves the initial formation of N-hydroxymethyl-N'-phenylurea, which is then subjected to ethoxy substitution. Investigating a broader range of ethoxylating agents and reaction conditions could lead to more controlled and efficient synthesis.

Furthermore, the development of one-pot multicomponent reactions represents a significant opportunity. Designing a reaction where phenylurea, formaldehyde, and ethanol, or their synthetic equivalents, react in a single step without the isolation of intermediates could dramatically improve the efficiency and atom economy of the synthesis.

Research into flow chemistry for the synthesis of N-(ethoxymethyl)-N'-phenylurea could also offer advantages in terms of safety, scalability, and product consistency. Continuous flow reactors could allow for precise control over reaction parameters, leading to improved yields and purity.

Finally, the exploration of "green" solvents and reaction conditions will be crucial. Moving away from potentially hazardous solvents towards more environmentally benign alternatives like supercritical fluids or ionic liquids could significantly reduce the environmental footprint of the synthesis.

Synthetic Strategy Potential Advantages Key Research Focus
Optimized Mannich-type Condensation Higher yields, milder conditions, increased sustainability.Exploration of novel catalysts (solid acids, enzymes).
Alkylation of N-Hydroxymethyl Intermediates Improved control and efficiency.Investigation of diverse ethoxylating agents and conditions.
One-Pot Multicomponent Reactions Enhanced efficiency and atom economy.Design of novel reaction cascades.
Flow Chemistry Synthesis Improved safety, scalability, and consistency.Development of continuous flow reactor protocols.
Green Chemistry Approaches Reduced environmental impact.Utilization of green solvents and energy-efficient conditions.

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of N-(ethoxymethyl)-N'-phenylurea is not yet fully explored. Future research should aim to uncover novel chemical transformations that could lead to the synthesis of new functional molecules and materials.

The oxidation and reduction of N-(ethoxymethyl)-N'-phenylurea are fundamental transformations that warrant further investigation. Controlled oxidation could potentially lead to the formation of novel compounds with interesting biological or material properties. Similarly, selective reduction of the urea (B33335) or phenyl moieties could yield new families of derivatives.

The substitution reactions on both the ethoxymethyl and phenyl groups are another area ripe for exploration. For instance, the ether linkage in the ethoxymethyl group could be a target for cleavage or modification, providing a handle for further functionalization. Electrophilic aromatic substitution on the phenyl ring could be used to introduce a wide range of functional groups, thereby tuning the electronic and steric properties of the molecule.

Inspired by studies on related compounds like N-trimethylsilyl-N'-phenylurea, the reaction of N-(ethoxymethyl)-N'-phenylurea with organometallic reagents such as vanadocene could be investigated. researchgate.net Such reactions could lead to the formation of novel metal-containing complexes with potential applications in catalysis or materials science.

Furthermore, the potential for N-(ethoxymethyl)-N'-phenylurea to participate in cycloaddition reactions should be explored. The urea functionality and the aromatic ring could potentially act as dienophiles or dienes in Diels-Alder reactions, opening up pathways to complex polycyclic structures.

The investigation of photochemical reactions could also reveal new transformation pathways. The interaction of the molecule with light could lead to rearrangements, cyclizations, or fragmentations, producing unique chemical entities.

Transformation Type Potential Outcome Research Direction
Oxidation/Reduction Novel functional compounds.Controlled oxidation and selective reduction studies.
Substitution Reactions Tunable molecular properties.Functionalization of the ethoxymethyl and phenyl groups.
Organometallic Reactions New metal complexes.Exploration of reactivity with transition metal complexes. researchgate.net
Cycloaddition Reactions Complex polycyclic structures.Investigation of Diels-Alder and other cycloaddition pathways.
Photochemical Reactions Unique chemical entities.Study of the molecule's behavior under UV/Vis irradiation.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For N-(ethoxymethyl)-N'-phenylurea, advanced computational modeling can provide deep insights into its structure-property relationships.

Density Functional Theory (DFT) studies can be employed to elucidate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. researchgate.netnih.gov This information is crucial for understanding its reactivity and spectroscopic properties. For instance, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new chemical reactions.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of the chemical bonds within the molecule, providing a deeper understanding of its stability and reactivity.

To explore the conformational landscape of N-(ethoxymethyl)-N'-phenylurea, molecular dynamics (MD) simulations can be performed. These simulations can reveal the preferred conformations of the molecule in different environments, which is essential for understanding its interactions with biological targets or its behavior in solution.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of N-(ethoxymethyl)-N'-phenylurea derivatives. nih.gov By correlating the structural features of the molecules with their observed biological activity or physical properties, QSAR models can be used to design new compounds with enhanced performance for specific applications.

The application of advanced methods like the Complete Active Space Perturbation Theory (CASPT2) could be used to accurately predict the excited state properties of the molecule, which is relevant for understanding its photochemistry. mdpi.com

Computational Method Predicted Properties Application in Research
Density Functional Theory (DFT) Electronic structure, geometry, reactivity.Guiding synthetic strategies and interpreting spectroscopic data. researchgate.netnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Nature of chemical bonds.Understanding molecular stability and reactivity.
Molecular Dynamics (MD) Simulations Conformational preferences, intermolecular interactions.Predicting behavior in different environments and interaction with targets.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with activity/properties.Designing new derivatives with enhanced performance. nih.gov
Complete Active Space Perturbation Theory (CASPT2) Excited state properties, photochemistry.Understanding behavior upon light absorption. mdpi.com

Emerging Applications in Environmental Remediation Technologies

The structural similarity of N-(ethoxymethyl)-N'-phenylurea to known phenylurea herbicides, such as Diuron (B1670789), suggests its potential relevance in the field of environmental remediation. frontiersin.orgnih.govresearchgate.net Future research should investigate the environmental fate of this compound and explore its potential applications in remediation technologies.

A key area of investigation is the biodegradation of N-(ethoxymethyl)-N'-phenylurea. Research has shown that various microorganisms, including bacteria and fungi, can degrade phenylurea herbicides. nih.govmdpi.com Studies should be conducted to isolate and identify microbial strains capable of metabolizing N-(ethoxymethyl)-N'-phenylurea. The metabolic pathways for its degradation should be elucidated, which could involve hydroxylation, dealkoxylation, and cleavage of the urea bond.

The identification of enzymes responsible for the degradation of this compound, similar to the hydrolases identified for Diuron degradation, would be a significant advancement. nih.gov This could pave the way for the development of enzyme-based bioremediation systems, which offer high specificity and efficiency.

Furthermore, the potential for using N-(ethoxymethyl)-N'-phenylurea or its derivatives in phytoremediation could be explored. Certain plants may be able to take up and metabolize the compound, offering a green and cost-effective method for cleaning up contaminated soils and water.

The development of adsorbent materials for the removal of N-(ethoxymethyl)-N'-phenylurea from water is another promising research direction. Materials like activated carbon, clays, or specially designed polymers could be investigated for their ability to effectively adsorb the compound. nih.gov

Finally, research into the abiotic degradation processes of N-(ethoxymethyl)-N'-phenylurea, such as photolysis and hydrolysis, is also important for understanding its environmental persistence and for developing advanced oxidation processes for its removal. oup.com

Remediation Technology Principle Future Research Focus
Bioremediation Use of microorganisms to degrade the compound.Isolation of degrading strains, elucidation of metabolic pathways. nih.govmdpi.com
Enzyme-based Remediation Use of specific enzymes for targeted degradation.Identification and characterization of relevant enzymes. nih.gov
Phytoremediation Use of plants to remove or degrade the compound.Screening of plant species for uptake and metabolism.
Adsorption Removal from water using adsorbent materials.Development of novel and efficient adsorbents. nih.gov
Abiotic Degradation Degradation through chemical processes like photolysis.Understanding environmental fate and developing advanced oxidation processes. oup.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.